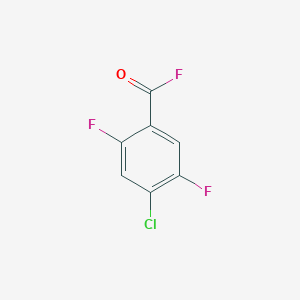

4-Chloro-2,5-difluorobenzoyl fluoride

説明

4-Chloro-2,5-difluorobenzoyl fluoride is a halogenated aromatic acyl fluoride with the molecular formula C₇H₂ClF₃O. Structurally, it features a benzoyl group (C₆H₄CO–) substituted with chlorine at position 4, fluorine at positions 2 and 5, and a reactive fluoride group (–F) on the carbonyl carbon. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in fluorination reactions or as a building block for pharmaceuticals and agrochemicals . Its structural analogs, such as 4-chloro-2,5-difluorobenzoyl chloride, are synthesized via thionyl chloride treatment of the corresponding benzoic acid (e.g., 4-chloro-2,5-difluorobenzoic acid) under catalytic conditions .

特性

CAS番号 |

132794-09-3 |

|---|---|

分子式 |

C7H2ClF3O |

分子量 |

194.54 g/mol |

IUPAC名 |

4-chloro-2,5-difluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2ClF3O/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H |

InChIキー |

FECDFWHSCBRZQR-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)F |

正規SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)F |

同義語 |

4-CHLORO-2,5-DIFLUOROBENZOYL FLUORIDE |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Functional Group Profiles

| Compound | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| 4-Chloro-2,5-difluorobenzoyl fluoride | C₇H₂ClF₃O | Benzoyl fluoride | Cl (position 4), F (positions 2, 5, COF) |

| 4-Chloro-2,5-difluorobenzoyl chloride | C₇H₂Cl₂F₂O | Benzoyl chloride | Cl (position 4, COCl), F (positions 2, 5) |

| 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) | C₁₀H₁₄ClNO₂ | Phenethylamine, methoxy, chloro | Cl (position 4), OCH₃ (positions 2, 5) |

| N-(4-chloro-2,5-dimethoxyphenyl)-azo dye | C₁₈H₁₆ClN₃O₇ | Azo, nitro, methoxy, chloro | Cl (position 4), OCH₃ (positions 2, 5) |

Key Observations :

- Halogen Reactivity : The fluoride and chloride analogs differ in their acyl halide groups (–COF vs. –COCl). Acyl chlorides are generally more reactive in nucleophilic substitutions due to the superior leaving-group ability of Cl⁻ compared to F⁻. However, the C–F bond’s higher strength may enhance thermal stability in the fluoride .

- Substitution Patterns : The shared chloro and fluoro substituents at positions 4, 2, and 5 suggest similar electronic effects (e.g., electron-withdrawing) on the aromatic ring, influencing electrophilic substitution reactivity.

Table 2: Application and Market Profiles

Key Observations :

- Industrial Use : The chloride variant dominates industrial applications due to its established role in synthesizing agrochemicals and pharmaceuticals. Its global production capacity and profit margins are well-documented, with significant contributions from Chinese manufacturers .

- Niche Roles : The fluoride’s applications remain speculative but may include fluorinated polymer synthesis or specialty reagents. In contrast, 2C-C and azo derivatives occupy distinct niches (psychoactive drugs and dyes, respectively) with minimal overlap in industrial demand .

Key Observations :

- Acyl Halide Synthesis : The chloride is reliably synthesized via thionyl chloride treatment, as demonstrated for 4-chloro-2,5-difluorobenzoic acid . The fluoride’s synthesis likely requires specialized fluorinating agents, which may increase production costs.

- Reactivity Differences : The chloride’s higher reactivity in acyl transfer reactions makes it preferable for large-scale industrial use, while the fluoride’s stability could favor applications requiring controlled reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。